molecular formula C15H13BrN4OS B11000348 2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11000348
M. Wt: 377.3 g/mol
InChI Key: DMVSZIVBVTWCSU-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom on the indole ring and a cyclopropyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors, such as thiosemicarbazide, with cyclopropyl carboxylic acid under acidic conditions.

    Coupling Reaction: The brominated indole and the thiadiazole derivative are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biology: The compound can be used in studies to understand its effects on cellular processes and molecular targets.

    Materials Science: It may be explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(5-fluoro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(5-methyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of the indole and thiadiazole rings, along with the cyclopropyl group, provides a distinct structural framework that may confer specific properties and applications.

Properties

Molecular Formula

C15H13BrN4OS

Molecular Weight

377.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H13BrN4OS/c16-11-3-4-12-10(7-11)5-6-20(12)8-13(21)17-15-19-18-14(22-15)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,19,21)

InChI Key

DMVSZIVBVTWCSU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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